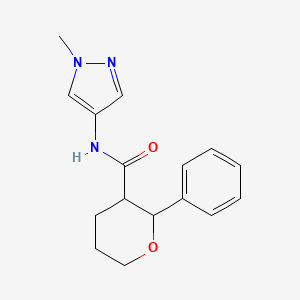
3-Cyclohex-2-en-1-yl-5-thiophen-2-yl-1,3,4-oxadiazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclohex-2-en-1-yl-5-thiophen-2-yl-1,3,4-oxadiazol-2-one is a heterocyclic compound with potential applications in drug discovery research. The compound is a member of the oxadiazole family, which has been extensively studied due to its diverse biological activities.
Mécanisme D'action
The mechanism of action of 3-Cyclohex-2-en-1-yl-5-thiophen-2-yl-1,3,4-oxadiazol-2-one is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in disease progression. For example, the compound has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators. It has also been reported to inhibit the NF-κB signaling pathway, which is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and anti-tumor activities, 3-Cyclohex-2-en-1-yl-5-thiophen-2-yl-1,3,4-oxadiazol-2-one has been reported to have other biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells and to inhibit angiogenesis, the process by which new blood vessels are formed. It has also been reported to modulate the immune system by regulating the production of cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Cyclohex-2-en-1-yl-5-thiophen-2-yl-1,3,4-oxadiazol-2-one in lab experiments is its broad spectrum of biological activities. The compound has been shown to have potential as a drug candidate in multiple disease areas, making it a versatile tool for drug discovery research. However, one limitation of using this compound is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experimental systems.
Orientations Futures
There are several future directions for research on 3-Cyclohex-2-en-1-yl-5-thiophen-2-yl-1,3,4-oxadiazol-2-one. One area of interest is the development of more potent analogs of the compound with improved pharmacokinetic properties. Another direction is the investigation of the compound's mechanism of action in greater detail, with the aim of identifying new targets for drug discovery. Finally, there is potential for the use of 3-Cyclohex-2-en-1-yl-5-thiophen-2-yl-1,3,4-oxadiazol-2-one in combination therapy with other drugs, which may enhance its therapeutic efficacy.
Méthodes De Synthèse
The synthesis of 3-Cyclohex-2-en-1-yl-5-thiophen-2-yl-1,3,4-oxadiazol-2-one involves the reaction of cyclohexenone with thiosemicarbazide followed by cyclization with hydrazine hydrate in the presence of acetic acid. The resulting compound is then reacted with chloroacetyl chloride to form the final product. This synthesis method has been reported in the literature and has been optimized for high yield and purity.
Applications De Recherche Scientifique
3-Cyclohex-2-en-1-yl-5-thiophen-2-yl-1,3,4-oxadiazol-2-one has been studied for its potential as a drug candidate in various disease areas, including cancer, inflammation, and infectious diseases. The compound has been shown to have anti-inflammatory and anti-tumor activities in vitro and in vivo. It has also been reported to exhibit antibacterial and antifungal activities against a range of microorganisms.
Propriétés
IUPAC Name |
3-cyclohex-2-en-1-yl-5-thiophen-2-yl-1,3,4-oxadiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c15-12-14(9-5-2-1-3-6-9)13-11(16-12)10-7-4-8-17-10/h2,4-5,7-9H,1,3,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQNQLXAGRGYQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)N2C(=O)OC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclohex-2-en-1-yl-5-thiophen-2-yl-1,3,4-oxadiazol-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(6-methoxy-2-methylquinolin-4-yl)-2-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine](/img/structure/B7544633.png)

![4-[(3-carboxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B7544642.png)
![2-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]-1,3-benzothiazole](/img/structure/B7544646.png)

![4-[4-(Imidazo[1,2-a]pyrimidine-2-carbonyl)-1,4-diazepan-1-yl]benzonitrile](/img/structure/B7544656.png)
![[4-(2-Methoxyethyl)-1,4-diazepan-1-yl]-(2-methylsulfonylphenyl)methanone](/img/structure/B7544680.png)
![[3-(Dimethylamino)piperidin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B7544687.png)
![2-Azabicyclo[2.2.1]heptan-2-yl-(1-pyridin-2-ylpiperidin-3-yl)methanone](/img/structure/B7544690.png)
![N-[3-(3-cyano-4-oxochromen-2-yl)phenyl]propanamide](/img/structure/B7544693.png)
![2-(dimethylamino)-N-[[3-[2-(dimethylamino)ethoxy]phenyl]methyl]pyridine-4-carboxamide](/img/structure/B7544699.png)
![3-acetamido-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]piperidine-1-carboxamide](/img/structure/B7544706.png)

![3,5-Dimethyl-4-[[4-(1-methylpyrazol-3-yl)piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B7544721.png)